6,7-Dimethoxyquinoline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59962-97-9 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6,7-dimethoxyquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO4/c1-15-10-8(13)6-4-3-5-12-7(6)9(14)11(10)16-2/h3-5H,1-2H3 |
InChI Key |
HYTGTIAWYOOCLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)OC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Analysis of 6,7 Dimethoxyquinoline 5,8 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, a detailed molecular map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effects of the ring currents. In the case of 6,7-Dimethoxyquinoline-5,8-dione and its analogs, specific chemical shifts and coupling constants are indicative of the substitution pattern. For instance, in related 6-methoxyquinoline (B18371) compounds, the proton at the C4 position often appears as a doublet. rsc.org The methoxy (B1213986) groups introduce characteristic singlet peaks in the upfield region of the aromatic spectrum. The specific chemical shifts are influenced by the solvent used, with deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) being common choices. rsc.orgnp-mrd.orguncw.edu
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Typical Range: 8.5-8.9 | Doublet | Typical: 4.0-5.0 |
| H-3 | Typical Range: 7.2-7.5 | Doublet | Typical: 4.0-5.0 |
| H-4 | Typical Range: 8.0-8.5 | Doublet of Doublets | Varies |
| OCH₃ (C6) | Typical Range: 3.9-4.1 | Singlet | N/A |
| OCH₃ (C7) | Typical Range: 3.9-4.1 | Singlet | N/A |
Note: The exact chemical shifts and coupling constants for this compound can vary based on experimental conditions and require specific experimental data for precise values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of the carbon atoms in this compound are highly informative. The carbonyl carbons (C5 and C8) of the dione (B5365651) moiety are expected to resonate at the most downfield positions, typically in the range of 170-185 ppm. mdpi.com The carbons bearing the methoxy groups (C6 and C7) will also have distinct chemical shifts, influenced by the electron-donating nature of the oxygen atoms. The remaining aromatic carbons of the quinoline ring system will appear at various positions depending on their electronic environment. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, confirming the structural assignments. mdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | Typical Range: 150-155 |
| C3 | Typical Range: 120-125 |
| C4 | Typical Range: 145-150 |
| C4a | Typical Range: 125-130 |
| C5 (C=O) | Typical Range: 175-185 |
| C6 | Typical Range: 140-150 |
| C7 | Typical Range: 140-150 |
| C8 (C=O) | Typical Range: 175-185 |
| C8a | Typical Range: 130-135 |
| OCH₃ (C6) | Typical Range: 55-60 |
| OCH₃ (C7) | Typical Range: 55-60 |
Note: The chemical shifts are estimates based on related structures and can vary. Precise values are obtained from experimental data.
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. mdpi.com The most prominent of these will be the strong stretching vibrations (ν) of the two carbonyl (C=O) groups of the quinone moiety. mdpi.com Additionally, C-O stretching vibrations from the methoxy groups will be present, as well as C=C and C=N stretching vibrations from the aromatic quinoline ring. The C-H stretching and bending vibrations of the aromatic and methoxy protons will also be observed. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching (ν) | 1650-1700 |
| Aromatic C=C/C=N | Stretching (ν) | 1450-1600 |
| C-O (Methoxy) | Stretching (ν) | 1000-1300 |
| Aromatic C-H | Stretching (ν) | 3000-3100 |
| Aliphatic C-H (Methoxy) | Stretching (ν) | 2850-2960 |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Analysis of Carbonyl Stretching Frequencies and Regioisomerism
The carbonyl stretching frequencies in quinone systems are sensitive to the electronic environment and substitution pattern. In 5,8-quinolinediones, the positions of the C=O stretching bands in the FT-IR spectrum can provide insights into the electronic effects of substituents on the quinone ring. For derivatives of 5,8-quinolinedione (B78156), the presence of two distinct C=O stretching peaks can sometimes be observed, and their relative positions can help in distinguishing between regioisomers. mdpi.com Conjugation of the carbonyl group with a double bond or an aromatic ring typically lowers the stretching frequency. pg.edu.pl
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the molecule's structure through the analysis of its fragmentation pattern. chemrxiv.orgspringernature.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The electronic absorption spectrum of a molecule, as determined by UV-Vis spectroscopy, provides critical information regarding the electronic transitions between different energy levels and the extent of conjugation within the structure. For this compound, the quinonoid ring fused to the pyridine (B92270) and benzene (B151609) rings creates an extended π-conjugated system.
The UV-Vis spectrum of quinoline-5,8-dione derivatives is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The high-intensity bands at shorter wavelengths are typically assigned to π → π* transitions, indicative of the extensive conjugation across the aromatic and quinonoid systems. The lower-intensity, longer-wavelength bands are generally attributed to the n → π* transitions of the carbonyl groups in the dione moiety. The presence of two methoxy groups, which are electron-donating, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline-5,8-dione, due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported in the available literature, an analysis of the closely related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one , can provide valuable insights into the potential solid-state conformation and intermolecular interactions that might be expected for the target compound. nih.govresearchgate.net The structure of this related molecule was confirmed by single-crystal X-ray diffraction. nih.gov
The crystallographic data for 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one reveals a monoclinic crystal system with the space group P21/n. researchgate.net The key crystal data and structure refinement parameters are summarized in the table below.
| Parameter | Value for 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one |
| Chemical Formula | C₁₇H₁₄N₂O₅ |
| Formula Weight | 326.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 8.3736 (4) |
| b (Å) | 11.7694 (5) |
| c (Å) | 15.5623 (8) |
| β (˚) | 93.251 (1) |
| Volume (ų) | 1531.23 (13) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.127 |
Data sourced from a study on 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. researchgate.net
In the solid state, the crystal packing of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one is characterized by a dense arrangement of molecules. nih.gov The benzene ring is significantly twisted with respect to the quinoline ring system, with a dihedral angle of 76.10 (8)°. nih.govresearchgate.net This twisted conformation is an important structural feature.
The molecules are linked in the crystal lattice through C—H⋯O hydrogen bonds, forming tubular-like structures that propagate along the diagonals of the ab plane. nih.gov These interactions create distinct ring motifs, specifically R₂²(26) and R₂²(16). nih.gov For this compound, one could anticipate that the presence of the two carbonyl groups of the quinone moiety and the methoxy groups would also lead to a network of intermolecular C—H⋯O interactions, governing the crystal packing. The planarity of the quinoline-5,8-dione core would likely favor π-π stacking interactions, which are common in aromatic systems and contribute to the stability of the crystal lattice.
For this compound, the primary hydrogen bond acceptors would be the oxygen atoms of the two carbonyl groups and the two methoxy groups. The hydrogen bond donors would be the aromatic C-H groups of the quinoline ring system. It is plausible that a network of C—H⋯O hydrogen bonds would be a defining feature of its crystal structure, similar to its quinolin-4(1H)-one analogue. The specific geometry and connectivity of this network would, of course, depend on the precise packing arrangement adopted by the molecules in the solid state. A detailed analysis of a derivative, 6,7-dichloro-5,8-quinolinedione, has shown that the formyl group at the C8 position and the nitrogen atom can act as hydrogen bond acceptors, forming hydrogen bonds with amino acid residues like tyrosine in enzymatic studies. This suggests that the carbonyls and the heterocyclic nitrogen in the quinoline-5,8-dione scaffold are key sites for intermolecular interactions.
Computational Chemistry and Theoretical Investigations of 6,7 Dimethoxyquinoline 5,8 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods are crucial for predicting properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline-5,8-dione derivatives, DFT calculations are instrumental in understanding their reactivity and electronic properties.
Studies on the analogous compound, 6,7-dichloro-5,8-quinolinedione, have utilized DFT methods to elucidate its chemical reactivity. mdpi.com These calculations typically involve optimizing the molecular geometry and then computing various electronic parameters. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. nih.gov
For instance, in studies of 6,7-dichloro-5,8-quinolinedione derivatives, DFT calculations have shown that these compounds are highly reactive towards nucleophilic targets. mdpi.com This reactivity is crucial for their biological function. Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution across the molecule. In the case of substituted quinolinediones, these maps reveal nucleophilic regions, often localized near the nitrogen atom and carbonyl groups, which are potential sites for interaction with biological molecules. mdpi.com The introduction of different substituents, such as methoxy (B1213986) groups in place of chloro groups, would be expected to alter this electrostatic potential and, consequently, the molecule's reactivity and interaction patterns.
pKa Prediction and its Implications for Biological Activity
The pKa value determines the ionization state of a molecule at a given pH. For a compound like 6,7-dimethoxyquinoline-5,8-dione, the nitrogen atom in the quinoline (B57606) ring is a potential site of protonation. The basicity of this nitrogen, and therefore its pKa, will be influenced by the electron-donating or electron-withdrawing nature of the substituents on the quinoline core. The electron-donating methoxy groups at positions 6 and 7 would be expected to increase the electron density on the quinoline ring system compared to the electron-withdrawing chloro groups, likely leading to a higher pKa for the dimethoxy derivative. This difference in pKa would affect how the molecule interacts with biological targets, such as enzymes or receptors, as the charge state of the molecule can be critical for binding.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential computational techniques that allow for the study of the interaction between small molecules and biological macromolecules like proteins. These methods are pivotal in structure-based drug design.
Molecular Docking for Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein.
For quinoline-5,8-dione derivatives, molecular docking studies have been employed to understand their interactions with protein targets, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer. mdpi.com In these studies, the quinolinedione ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol.
While specific docking studies for this compound are sparse, studies on the closely related 6,7-dichloro-5,8-quinolinedione have demonstrated its ability to bind within the active site of NQO1. mdpi.com The predicted binding affinities for these derivatives suggest a stable interaction. It is hypothesized that this compound would also bind to similar targets, with the methoxy groups potentially forming different interactions compared to the chloro groups, which could lead to variations in binding affinity.
Table 1: Representative Binding Affinities of Quinolinedione Derivatives with Protein Targets (Hypothetical and Analog-Based) This table is illustrative and based on findings for analogous compounds, not specifically this compound.
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 6,7-dichloro-5,8-quinolinedione | NQO1 | -7.0 to -9.0 |
| Substituted quinoline derivative | Estrogen Receptor Alpha | -7.8 to -8.7 |
Note: Lower binding energy values indicate higher predicted affinity.
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For 6,7-dichloro-5,8-quinolinedione docked into NQO1, studies have identified key interacting residues. For example, hydrogen bonds have been observed between the quinolinedione moiety and amino acids like Tyrosine (TYR126). mdpi.com Hydrophobic interactions with residues such as Phenylalanine (PHE178) and Tyrosine (TYR128), as well as with the FAD cofactor, also contribute to the stability of the complex. mdpi.com
It is plausible that this compound would engage in similar interactions. The oxygen atoms of the methoxy groups could potentially act as hydrogen bond acceptors, forming additional interactions within the binding site that are not possible for the dichloro- derivative. The analysis of these key interacting residues is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Table 2: Key Interacting Residues for Quinolinedione Analogs with NQO1 Based on docking studies of 6,7-dichloro-5,8-quinolinedione. mdpi.com
| Interaction Type | Key Amino Acid Residues |
|---|---|
| Hydrogen Bonding | TYR126 |
Conformational Analysis and Energetic Landscapes
The conformational flexibility of this compound, primarily centered around the rotation of its two methoxy groups, plays a crucial role in determining its electronic properties and reactivity. While dedicated computational studies specifically detailing the energetic landscape of this exact molecule are not extensively documented, valuable insights can be drawn from theoretical investigations into analogous quinone systems. These studies form the basis for understanding the conformational preferences and rotational energy barriers within this compound.
The orientation of a methoxy group relative to the quinone ring significantly influences the molecule's electronic structure. researchgate.netnih.gov Theoretical analyses of similar compounds, such as 2-bromo-6-methoxy-1,4-benzoquinone and ubiquinone analogues, have consistently shown that the dihedral angle of the C-C-O-C bond of the methoxy group is a key determinant of the quinone's electron affinity. researchgate.netacs.org
Two primary conformations of the methoxy groups are of particular interest: the in-plane and the out-of-plane orientations.
Out-of-plane conformation: Conversely, when the methoxy group is rotated perpendicular to the quinone ring, this π-conjugation is minimized. In this orientation, the primary influence of the methoxy group is the electron-withdrawing inductive effect of the electronegative oxygen atom. This results in a higher electron affinity for the quinone system. nih.gov
The energetic landscape of this compound is therefore characterized by potential energy minima corresponding to these stable conformations and the energy barriers that separate them. The rotation of the methoxy groups is not a free process; it requires overcoming an energy barrier. The height of this barrier is influenced by steric and electronic factors.
Studies on related methoxy-substituted quinones using Density Functional Theory (DFT) calculations have quantified these rotational profiles. For instance, the rotation of the methoxy group in ubisemiquinone (B1233062) analogues shows that the electron affinity is at a minimum for in-plane orientations and at a maximum for orientations nearly perpendicular to the ring plane, with a variation of around 200 meV. researchgate.net A relaxed scan calculation for the C1–C6–O–CH3 torsion angle in 2-bromo-6-methoxy-1,4-benzoquinone has also been used to map its conformational space. acs.org
The following table summarizes the expected influence of the methoxy group conformation on the electronic properties of the quinone ring, based on data from analogous compounds.
| Conformation | Dihedral Angle (C-C-O-CH₃) | Dominant Electronic Effect | Impact on Quinone Ring Electron Affinity |
| In-plane | ~0° or ~180° | π-conjugation (electron-donating) | Decrease |
| Out-of-plane | ~90° or ~270° | Inductive effect (electron-withdrawing) | Increase |
This conformational control of the electronic properties is not merely a theoretical curiosity. In biological systems, such as the photosynthetic reaction centers, the specific orientation of methoxy groups on quinone cofactors is a principal determinant for tuning redox potentials, which is essential for efficient electron transfer. researchgate.netnih.gov The ability of the protein environment to stabilize a particular methoxy group conformation is a key mechanism for modulating the quinone's function. Therefore, understanding the conformational energetics of this compound is fundamental to elucidating its potential mechanisms of action in various chemical and biological contexts.
Molecular Mechanisms of Action and Biological Research of 6,7 Dimethoxyquinoline 5,8 Dione and Its Analogs
Biochemical Pathways and Cellular Targets
The biological activity of 6,7-Dimethoxyquinoline-5,8-dione and its analogs is rooted in their ability to interact with and modulate various cellular components and pathways. These interactions are often dictated by the unique chemical properties of the quinone ring system.
Interaction with Enzymes and Receptors
A primary mechanism of action for quinoline-5,8-diones involves their interaction with oxidoreductase enzymes. A key enzyme in this interaction is NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.com This enzyme is often overexpressed in various human tumor cells. mdpi.com Certain 6,7-disubstituted quinoline-5,8-dione derivatives have been shown to be excellent substrates for NQO1, leading to a futile redox cycle. mdpi.com
While the interaction with NQO1 is a well-documented mechanism, the direct and specific binding of this compound to other cellular receptors is an area that requires further investigation. Current research has largely focused on its enzyme-mediated effects.
Some quinoline (B57606) derivatives have been investigated for their potential to inhibit topoisomerase enzymes, which are critical for DNA replication and repair. frontiersin.org For instance, derivatives of the natural product podophyllotoxin, which also possess a complex ring structure, are known to inhibit topoisomerase II. frontiersin.org However, specific studies detailing the inhibitory action of this compound on topoisomerases are not extensively available.
Modulation of Cellular Processes
The interaction of this compound analogs with enzymes like NQO1 has profound effects on cellular processes. The redox cycling of these compounds can lead to a significant increase in intracellular reactive oxygen species (ROS), inducing a state of oxidative stress. This, in turn, can trigger various cellular responses, including cell cycle arrest and apoptosis. nih.gov
Studies on related quinoline derivatives have demonstrated the ability to arrest the cell cycle at different phases. For example, certain 5,6,7-trimethoxy quinoline derivatives have been shown to arrest cells in the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression is a key aspect of their antiproliferative activity.
| Cellular Process | Effect of this compound Analogs | Key Molecular Players |
| Cell Cycle Progression | Arrest at G2/M phase | Microtubule network |
| Oxidative Stress | Induction of ROS | NQO1 |
| Apoptosis | Induction of programmed cell death | Caspases, Bcl-2 family proteins |
DNA Interaction and Intercalation Mechanisms
The planar structure of the quinoline ring system suggests a potential for interaction with DNA. Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a common mechanism for many anticancer drugs. While the broader class of quinoline compounds has been studied for DNA binding and cleavage activities, specific and detailed studies on the intercalation mechanisms of this compound are limited. The biological activity of some natural 5,8-quinolinedione (B78156) antibiotics is believed to involve their ability to form radicals that can interact with DNA. nih.gov Further research is needed to elucidate the precise nature and significance of the direct interaction between this compound and DNA.
Redox Cycling and Reactive Oxygen Species (ROS) Generation
A central feature of the mechanism of action for many quinone-containing compounds, including this compound analogs, is their ability to undergo redox cycling. As mentioned, these compounds can be reduced by enzymes like NQO1 to form semiquinone radicals and hydroquinones. mdpi.com These reduced forms can then react with molecular oxygen to regenerate the parent quinone, in a process that produces superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.gov
This continuous cycle of reduction and oxidation leads to a significant accumulation of ROS within the cell, overwhelming the cellular antioxidant defense systems and causing oxidative damage to proteins, lipids, and DNA. This ROS-mediated toxicity is a key driver of the antiproliferative effects observed for these compounds. mdpi.com
Anticancer Research Focus
The ability of this compound and its analogs to induce cellular stress and damage makes them promising candidates for anticancer drug development.
Induction of Apoptosis and Cell Death Pathways
The excessive generation of ROS and subsequent cellular damage triggered by this compound analogs ultimately leads to the induction of apoptosis, or programmed cell death. nih.gov This is a critical mechanism for eliminating cancer cells.
Research has shown that these compounds can activate caspase-dependent apoptotic pathways. nih.gov Caspases are a family of proteases that execute the process of apoptosis. Furthermore, these quinoline derivatives have been observed to modulate the expression of proteins belonging to the Bcl-2 family, which are key regulators of apoptosis. Specifically, they can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govresearchgate.netresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis induction, making cancer cells more susceptible to cell death.
| Apoptotic Pathway Component | Effect of this compound Analogs | Outcome |
| Reactive Oxygen Species (ROS) | Increased production | Cellular damage and stress |
| Caspase-3 | Increased activity | Execution of apoptosis |
| Bcl-2 (anti-apoptotic) | Downregulation | Promotion of apoptosis |
| Bax (pro-apoptotic) | Upregulation | Promotion of apoptosis |
Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax)
Apoptosis, or programmed cell death, is a tightly regulated process often dysregulated in cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this pathway, comprising both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govnih.gov The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. oncotarget.com An increased Bax/Bcl-2 ratio makes cells more prone to undergo apoptosis, highlighting this as a key therapeutic strategy. oncotarget.com
Derivatives of Justicidin B, which share structural similarities with some quinoline compounds, have been shown to modulate the expression of these proteins. oncotarget.com Studies on these derivatives in human melanoma A375 cells demonstrated an increase in the Bax/Bcl-2 ratio, primarily by enhancing the expression of the pro-apoptotic Bax protein. oncotarget.com This shift indicates the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. oncotarget.com Specifically, certain methoxylated derivatives were found to not only increase Bax expression but also to cause a reduction in the anti-apoptotic Bcl-2 protein, further amplifying the pro-apoptotic signal. oncotarget.comresearchgate.net The pro-apoptotic protein Bax can elicit its effects by forming pores in mitochondrial membranes, an action that can be antagonized by Bcl-2. nih.gov
Enzyme Inhibition in Oncological Contexts
Epigenetic regulation is a key factor in cancer development, and histone methyltransferases (HMTs) are crucial enzymes in this process. nih.govresearchgate.net G9a, also known as Euchromatic Histone Lysine (B10760008) Methyltransferase 2 (EHMT2), catalyzes the methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2). nih.govrsc.org Overexpression of G9a is found in many cancers and is associated with a poor prognosis. nih.govrsc.org
Researchers have identified 2,4-diamino-6,7-dimethoxyquinoline derivatives as a novel class of potent and selective G9a inhibitors. nih.govrsc.org These compounds were developed from the established G9a inhibitor BIX-01294, which has a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) core. nih.govrsc.orgnih.gov Structure-activity relationship (SAR) studies revealed that the dimethoxy groups on the quinoline ring are crucial for potent G9a inhibitory activity, as derivatives lacking these groups were significantly less active. nih.govrsc.org Molecular docking studies suggest these inhibitors function by competing with the substrate for binding to the G9a active site. nih.gov The development of these quinoline-based inhibitors, such as UNC0224, provides valuable chemical tools for studying the biological roles of G9a in chromatin remodeling and disease. researchgate.netnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that is significantly overexpressed in many solid tumors, including pancreatic cancer. nih.govresearchgate.net NQO1's primary role is the detoxification of quinones; however, some quinones become more toxic after being reduced by NQO1. nih.gov This feature makes NQO1 a target for developing cancer-selective therapies.
Quinoline-5,8-dione derivatives have been identified as excellent substrates for NQO1. nih.gov Their interaction with NQO1 initiates a redox cycle that generates reactive oxygen species (ROS), leading to selective cytotoxicity in cancer cells that overexpress the enzyme. nih.gov A study comparing various NQO1 substrates found a strong correlation between the efficiency of a compound's processing by NQO1 in vitro and its ability to induce cancer cell death. nih.gov Specifically, novel amino-quinoline-5,8-dione derivatives have been synthesized and shown to possess potent antiproliferative effects, with some compounds displaying NQO1-dependent cytotoxicity. nih.gov For instance, the indolequinone ES936, a mechanism-based NQO1 inhibitor, has demonstrated effectiveness against human pancreatic cancer cells both in vitro and in vivo. researchgate.net
Matrix metalloproteinases (MMPs) are zinc-dependent enzymes responsible for degrading the extracellular matrix (ECM). nih.govresearchgate.net MMP-2 and MMP-9, in particular, play a significant role in tumor invasion, metastasis, and angiogenesis. nih.govmdpi.com Consequently, inhibiting these enzymes is a promising strategy for developing antimetastatic agents. nih.gov
Research into ruthenium(II) polypyridyl complexes, which can incorporate quinoline-like ligands, has shown their potential as MMP inhibitors. mdpi.com A study of such complexes demonstrated that they could inhibit both MMP-2 and MMP-9 activity, with a stronger inhibition observed for MMP-9. mdpi.com For example, certain ruthenium complexes displayed IC50 values for MMP-9 inhibition in the low micromolar range. mdpi.com The mechanism of inhibition is thought to involve direct binding to the active site of the enzyme. researchgate.net This inhibition of MMPs, coupled with the ability to prevent cancer cell detachment, marks these types of compounds as candidates for new antimetastatic therapies. mdpi.com
Table 1: Inhibition of MMP-2 and MMP-9 by select Ruthenium(II) Polypyridyl Complexes
| Compound | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) |
|---|---|---|
| [Ru(dip)3]2+ | 12.3 ± 1.1 | 6.3 ± 0.5 |
| [Ru(dip)2(bpy-SC)]2+ | 4.3 ± 0.3 | 2.1 ± 0.2 |
| [Ru(dip)2(dpb)]2+ | 10.2 ± 0.8 | 6.2 ± 0.5 |
Data sourced from a study on Ru(II) polypyridyl complexes. mdpi.com The table shows the half-maximal inhibitory concentration (IC50) for each compound against MMP-2 and MMP-9.
Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. frontiersin.org The HGF/c-Met signaling pathway, when abnormally activated, drives tumorigenesis and metastasis. nih.govsemanticscholar.org This has made the c-Met receptor tyrosine kinase a key target for cancer therapy.
A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met. nih.govsemanticscholar.orgnih.gov In an effort to discover novel c-Met inhibitors, researchers have used the 6,7-dimethoxyquinoline (B1600373) moiety from the known multi-kinase inhibitor cabozantinib (B823) as a scaffold. nih.govsemanticscholar.org One derivative, compound 12n from a specific study, showed highly potent inhibitory activity against c-Met with an IC50 value of 0.030 µM and also exhibited excellent anticancer activity against lung, breast, and gastric cancer cell lines. nih.govsemanticscholar.org The anticancer effects of these compounds were found to be consistent with their c-Met inhibitory activities. nih.gov
The broader RAS-RAF-MEK-ERK pathway is also a critical target. nih.gov Some kinase inhibitors, like sorafenib, were initially designed to target C-Raf but were later found to inhibit other kinases, including B-Raf and VEGFR-2. nih.gov Interestingly, some B-Raf inhibitors can paradoxically activate the MEK-ERK pathway in cells with wild-type B-Raf by inducing the formation of RAF dimers, a process that requires C-Raf. nih.gov This highlights the complexity of kinase inhibition and the interconnectedness of these signaling pathways.
Table 2: c-Met Kinase Inhibitory Activity of a Select 6,7-Dimethoxy-4-anilinoquinoline Derivative
| Compound | c-Met IC50 (µM) |
|---|---|
| Compound 12n | 0.030 ± 0.008 |
| Cabozantinib (Control) | 0.005 ± 0.001 |
Data from a study evaluating novel 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors. nih.govsemanticscholar.org The table shows the half-maximal inhibitory concentration (IC50) against c-Met kinase.
Antileukemic Activity Studies
The development of targeted therapies for leukemia remains a significant focus of cancer research. The dysregulation of epigenetic enzymes like G9a and GLP has been identified as playing a critical role in several lymphoid hematologic malignancies. researchgate.net This makes inhibitors of these enzymes promising candidates for antileukemic drugs.
Studies have shown that inhibitors with a quinazoline (B50416) core, a close structural relative of quinolines, are effective against leukemic cells. For instance, inhibitors of the histone demethylase LSD1, which were developed from a dual LSD1/G9a inhibitor featuring a quinazoline scaffold, demonstrated sub-micromolar antiproliferative effects in THP-1 and MV4-11 leukemic cell lines. researchgate.net Furthermore, a dual-specificity inhibitor, HKMTI-1-005, which is based on the G9a/GLP inhibitor BIX-01294 (a diazepin-quinazolin-amine derivative), was tested on acute myeloid leukemia (AML) cells. frontiersin.org This research into dual inhibition of histone methyltransferases like G9a and EZH2 in AML cells, such as the HL-60 cell line, aims to promote cancer cell differentiation and death. frontiersin.org
Antimicrobial Research Focus
The antimicrobial properties of this compound and its analogs have been a significant area of scientific inquiry. Researchers have explored their efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and the protozoan parasite responsible for malaria.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of the quinoline-5,8-dione scaffold have demonstrated notable antibacterial activity. Studies on various analogs have revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their biological activities. nih.gov
Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, have been shown to be susceptible to certain quinolinedione derivatives. koreascience.kr In fact, some of these compounds exhibited more potent activity against Gram-positive bacteria than the commonly used antibiotic, ampicillin. koreascience.kr The structural features of these molecules play a crucial role in their antibacterial efficacy. For example, the introduction of an N-arylamino group at the 6-position of a 7-chloro-5,8-quinolinedione core has been shown to yield compounds with potent antibacterial effects. koreascience.kr One such derivative demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.6 µg/ml. koreascience.kr
Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, have also been targeted in these studies. koreascience.kr While generally more resistant to antimicrobial agents due to their outer membrane, some quinoline-based compounds have shown inhibitory effects. nih.gov For example, a series of quinoline-based hydroxyimidazolium hybrids displayed some level of inhibition against Klebsiella pneumoniae. nih.gov It is important to note that the effectiveness against Gram-negative strains can be more variable compared to Gram-positive bacteria. nih.gov
| Compound/Analog | Gram-Positive Strain | Activity/MIC | Gram-Negative Strain | Activity/MIC | Reference |
|---|---|---|---|---|---|
| 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivative (Compound 1) | Bacillus subtilis, Staphylococcus aureus | 1.6 µg/ml | Escherichia coli, Pseudomonas aeruginosa | - | koreascience.kr |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL (5 µM) | Klebsiella pneumoniae | >50% inhibition at 20 µg/mL, full inhibition at 50 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | Inhibition at 20 µg/mL (47 µM) | - | - | nih.gov |
Antifungal Activity Studies
The antifungal potential of quinoline-5,8-dione derivatives has been extensively investigated. These compounds have shown promising activity against a range of fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus neoformans. nih.govnih.gov
Specifically, 6-arylamino-7-chloro-5,8-quinazolinediones have demonstrated potent antifungal properties. nih.gov In one study, a derivative, 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7), exhibited more potent in vitro antifungal activity against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte than the standard antifungal drugs fluconazole (B54011) and ketoconazole (B1673606). koreascience.kr Furthermore, in vivo studies with RCK7 in mice infected with Candida albicans showed a significant reduction in fungal load in the liver and improved survival rates compared to ketoconazole. koreascience.kr
Other modifications to the quinazoline-5,8-dione core, such as the introduction of arylthio groups at the C6 and C7 positions, have also yielded compounds with good antifungal activity. nih.gov Many of these furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones were able to completely inhibit the growth of all tested Candida and Aspergillus species at a MIC level of 12.5μg/mL. nih.gov The research suggests that these quinazolinedione derivatives could be promising candidates for the development of new antifungal agents. nih.gov
| Compound/Analog | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7) | Aspergillus niger, Cryptococcus neoformans, Trichophyton mentagrophyte | More potent than fluconazole and ketoconazole (in vitro) | koreascience.kr |
| 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7) | Candida albicans (in vivo) | ED₅₀ of 2.05 ± 0.30 mg/kg (intraperitoneal) | koreascience.kr |
| Furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones | Candida species, Aspergillus species | 12.5 µg/mL | nih.gov |
| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida species, Aspergillus niger | Potent antifungal activity | nih.gov |
Antimalarial Activity Studies
Quinoline-based structures have a long history in the development of antimalarial drugs, with chloroquine (B1663885) being a notable example. Research into this compound and its analogs continues this legacy, exploring their potential to combat the malaria parasite, Plasmodium. nih.gov
Derivatives of 8-aminoquinoline (B160924), a class of synthetic compounds known for their antimalarial properties, have been a particular focus. nih.gov Primaquine, an 8-aminoquinoline analog, is an FDA-approved drug for treating relapsing malaria. nih.gov The antimalarial activity of these compounds is often attributed to their ability to chelate metal ions and their lipophilic nature, which allows them to inhibit parasite growth and key metabolic processes like glycolysis. nih.gov
Studies have shown that metal complexes of 8-aminoquinoline-uracil derivatives exhibit fair antimalarial activities against Plasmodium falciparum. nih.gov Furthermore, research on 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones has identified compounds with potent, single-digit nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. These compounds were found to selectively inhibit the Plasmodium cytochrome bc1 complex, a crucial enzyme for parasite respiration.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For this compound derivatives, SAR studies have provided valuable insights into how modifications at specific positions on the quinoline ring influence their therapeutic efficacy.
Impact of Substituents at C6 and C7 on Biological Efficacy
The nature of the substituents at the C6 and C7 positions of the quinoline-5,8-dione core has a profound impact on the biological activity of these compounds. Research has shown that introducing amine or alkoxyl groups at these positions can significantly increase cytotoxicity against various cancer cell lines. mdpi.com
In the context of antifungal activity, the substitution pattern at C6 and C7 is critical. For instance, in a series of 5,8-quinazolinediones, 6-arylamino-7-chloro derivatives generally exhibited more potent antifungal activity than 7-arylthio or 6,7-bis-(arylthio) analogs. nih.gov This highlights the importance of the specific type and position of the substituent.
Furthermore, the introduction of a halogen atom at the C6 and/or C7 positions has also been shown to influence antitumor activity. mdpi.com For example, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives were developed as irreversible inhibitors of key enzymes in cancer progression. nih.gov These studies underscore the principle that even subtle changes to the substituents at C6 and C7 can lead to significant alterations in biological efficacy.
Influence of Methoxy (B1213986) and Other Alkoxy Groups on Reactivity and Activity
The presence and nature of alkoxy groups, such as methoxy groups, on the quinoline ring system play a significant role in modulating the reactivity and biological activity of these compounds. The electron-donating nature of methoxy groups can influence the electron density of the quinone ring, which is often a key feature for biological activity. nih.gov
In the context of antimalarial research, the 6-chloro-7-methoxy substitution pattern on the 4(1H)-quinolone scaffold has been shown to be crucial for selective inhibition of the Plasmodium cytochrome bc1 complex over the mammalian equivalent. This selectivity is a critical factor in developing safe and effective antimalarial drugs.
Role of Halogenation in Modulating Biological Activity
The introduction of halogen atoms into the quinoline-5,8-dione scaffold is a significant strategy for modulating biological activity. Halogenation can influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby affecting its efficacy and mechanism of action. Research into halogenated analogs has revealed distinct effects based on the type and position of the halogen.
Studies on 6,7-dichloro-5,8-quinolinedione have shown that this di-halogenated compound is a good substrate for the NQO1 enzyme. mdpi.com The presence of chlorine atoms at the C6 and C7 positions is a key feature of this class of compounds. Further modifications at other positions on this dichlorinated scaffold have been explored to fine-tune its activity. mdpi.com For instance, the introduction of a methyl group at the C2 position of 6,7-dichloro-5,8-quinolinedione was found to significantly alter its biological activity when compared to the non-methylated parent compound. mdpi.com
In broader studies of bioactive molecules, halogenation has been shown to enhance cytotoxic effects. For example, in a series of enkephalin analogs, the substitution of a hydrogen atom with fluorine or chlorine on the phenyl ring of a phenylalanine residue led to increased binding affinities at opioid receptors. mdpi.com Specifically, a fluorine substitution resulted in a notable increase in binding affinity, while chlorine also provided an enhancement. mdpi.com However, substitution with bromine in the same position led to a small decrease in binding affinity, indicating that the nature of the halogen is critical. mdpi.com This principle can be extrapolated to the quinoline-dione framework, where the specific choice of halogen could similarly fine-tune receptor interactions and biological outcomes. The enhanced activity of chloro-substituted analogs can sometimes be attributed to the electron-negativity and potential for lone-pair conjugation of the chlorine atom, which can promote pi-stacking interactions with biological targets. mdpi.com
The following table summarizes the impact of halogenation on the biological activity of quinoline-5,8-dione analogs and related compounds.
| Compound/Analog Class | Halogen Modification | Observed Effect on Biological Activity | Reference |
| 6,7-dichloro-5,8-quinolinedione | Chlorine at C6 and C7 | Serves as a good substrate for the NQO1 enzyme. | mdpi.com |
| Enkephalin Analogs | Fluorine at para-position of Phe⁴ | Increased binding affinity at KOR, MOR, and DOR. | mdpi.com |
| Enkephalin Analogs | Chlorine at para-position of Phe⁴ | Increased binding affinity at KOR, MOR, and DOR. | mdpi.com |
| Enkephalin Analogs | Bromine at para-position of Phe⁴ | Small decrease in binding affinity observed. | mdpi.com |
Significance of the Quinoline Nitrogen (N1) in Molecular Interactions
Molecular docking studies have provided direct evidence of the N1 atom's role in target engagement. For instance, in the interaction between 6,7-dichloro-5,8-quinolinedione derivatives and the NQO1 enzyme, the quinoline nitrogen atom can form a hydrogen bond with the amino acid residue Tyrosine 126 (TYR126). mdpi.com This interaction contributes to the stable binding of the ligand within the enzyme's active site. The chelating properties of the quinoline scaffold are also significantly influenced by the N1 atom. In some quinoline-dione derivatives, the chelating center is formed by the quinoline nitrogen and the adjacent oxygen of the quinone moiety, enabling the molecule to interact with metal ions. nih.gov
The electronic nature of the nitrogen atom also directs chemical reactivity. The N1 atom acts as an electron-donating group, which can influence the regioselectivity of substitution reactions on the quinolinequinone core. researchgate.net This is particularly evident in amination reactions, where substitution typically occurs at the C6 position, guided by the electronic influence of the ring nitrogen. researchgate.net
Furthermore, the position of the nitrogen atom within the heterocyclic ring system is crucial for biological activity. Comparative studies between 5,8-quinolinedione and its isomer, 5,8-isoquinolinedione (where the nitrogen is at position 2), have shown that this structural change significantly impacts the anticancer effect. nih.gov Hybrids containing the 5,8-isoquinolinedione moiety were found to exhibit the highest anticancer effects in one study, underscoring the importance of the nitrogen's location in defining the molecule's interaction with its biological targets. nih.gov
Contributions of Core Scaffold Modifications to Biological Profiles
Modifications to the core 5,8-quinolinedione scaffold are fundamental to developing analogs with diverse and improved biological profiles. These alterations can range from simple substituent changes to more complex rearrangements of the core structure, each imparting unique properties to the resulting molecule.
One of the key areas of modification is the C2 position of the quinoline-dione ring. Research has demonstrated that the introduction of different substituents at this position significantly affects biological activity. mdpi.com For example, adding a methyl group to the C2 position of 6,7-dichloro-5,8-quinolinedione results in a notable change in its activity profile compared to the unsubstituted parent compound. mdpi.com Further studies on C2-substituted 6,7-dichloro-5,8-quinolinedione derivatives showed that enzymatic conversion rates by the NQO1 enzyme are dependent on the nature of the C2 substituent, with hydroxyl and formyl groups also being investigated. mdpi.com
Altering the position of the nitrogen atom within the heterocyclic core, thereby changing the scaffold from a quinolinedione to an isoquinolinedione, has profound biological consequences. nih.gov This modification directly influences the molecule's anticancer efficacy, with hybrids based on the 5,8-isoquinolinedione scaffold demonstrating superior activity in certain contexts. nih.gov
Creating hybrid molecules by connecting the quinoline-dione scaffold to other pharmacologically active moieties is another effective strategy. For instance, hybrids linking a 5,8-quinolinedione moiety to a separate quinoline unit via an oxygen atom have been synthesized and evaluated. nih.gov These modifications aim to combine the properties of both scaffolds to create compounds with novel or enhanced activities. The study of structure-activity relationships has consistently shown that the bioactivity of these complex molecules is dependent on the substituents at the C2, C6, and C7 positions of the 5,8-quinolinedione core. mdpi.com
The table below details various modifications to the quinoline-5,8-dione scaffold and their impact on biological activity.
| Scaffold Modification | Specific Change | Resulting Impact on Biological Profile | Reference |
| Substitution at C2 | Introduction of a methyl group to 6,7-dichloro-5,8-quinolinedione. | Significantly affects biological activity compared to the parent compound. | mdpi.com |
| Substitution at C2 | Introduction of hydroxyl or formyl groups to 6,7-dichloro-5,8-quinolinedione. | Influences enzymatic conversion rates by NQO1. | mdpi.com |
| Isomeric Core Alteration | Change from 5,8-quinolinedione to 5,8-isoquinolinedione scaffold. | Hybrids with the isoquinolinedione moiety show the highest anticancer effect. | nih.gov |
| Hybridization | Linking the 5,8-quinolinedione moiety to a quinoline unit. | Creates novel compounds whose activity depends on substituents at C2, C6, and C7. | nih.gov |
Future Perspectives in Research on 6,7 Dimethoxyquinoline 5,8 Dione
Development of Novel Synthetic Methodologies
Future synthetic research will likely concentrate on the following areas:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Developing novel cross-coupling strategies could enable the direct and selective introduction of the methoxy (B1213986) groups and other diverse functionalities onto the quinoline (B57606) core, offering more convergent and flexible synthetic pathways. nih.gov
C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Future methodologies may focus on regioselective C-H methoxylation or the introduction of other substituents onto the quinoline scaffold, significantly streamlining the synthesis.
Flow Chemistry and Process Optimization: Continuous flow synthesis offers improved control over reaction parameters (temperature, pressure, reaction time), which can lead to higher yields, better selectivity, and enhanced safety compared to traditional batch processing. Implementing flow chemistry for the synthesis of 6,7-Dimethoxyquinoline-5,8-dione could overcome challenges associated with exothermic reactions or unstable intermediates, facilitating scalable production for extensive biological evaluation.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, environmentally friendly conditions. Future research could explore the use of engineered enzymes for key steps, such as selective hydroxylation or methoxylation, providing a green alternative to classical synthetic methods.
Exploration of Undiscovered Biological Activities and Molecular Targets
While the quinoline-5,8-dione core is primarily associated with anticancer properties, the full biological spectrum of the 6,7-dimethoxy substituted variant remains largely untapped. Compounds with similar structural motifs, such as 6,7-dimethoxyquinazoline (B1622564) derivatives, exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antihypertensive activities. frontiersin.orgnih.gov This suggests that this compound could possess a similarly diverse bioactivity profile.
Key future research directions include:
Broad-Spectrum Bioactivity Screening: Systematic screening of the compound against a wide range of biological targets is essential. This includes panels of cancer cell lines (including multidrug-resistant strains), various bacterial and fungal pathogens, and viruses. Recent studies on amino-quinoline-5,8-dione derivatives have shown potent antiproliferative effects against multidrug-resistant cancer cells. nih.gov
Target Deconvolution and Identification: A critical step in drug discovery is identifying the specific molecular targets through which a compound exerts its effects. Techniques such as affinity chromatography coupled with mass spectrometry, chemical proteomics, and yeast two-hybrid screening can be employed to pull down and identify the direct binding partners of this compound within the cell. The quinoline core is known to be a scaffold for inhibitors of crucial receptors in carcinogenic pathways like c-Met, EGF, and VEGF receptors. nih.gov
Investigation of Novel Mechanisms: Beyond direct cytotoxicity, future studies should explore other potential mechanisms of action. For example, related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. nih.gov Investigating whether this compound can reverse drug resistance or modulate other cellular processes like inflammation, angiogenesis, or immune responses could open new therapeutic avenues.
| Potential Biological Activity | Relevant Findings in Similar Scaffolds | Potential Molecular Targets |
| Anticancer | Quinoline-5,8-diones show cytotoxicity; some are substrates for NQO1, leading to selective cancer cell killing. nih.govmdpi.com | Receptor Tyrosine Kinases (c-Met, EGFR, VEGFR), NQO1, DNA, Topoisomerases. nih.govmdpi.com |
| Antimicrobial | Quinazoline (B50416) derivatives exhibit broad-spectrum antibacterial and antifungal activity. frontiersin.orgnih.gov | Bacterial/fungal enzymes, cell wall synthesis machinery. |
| Multidrug Resistance Reversal | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives inhibit P-glycoprotein (P-gp). nih.gov | P-glycoprotein (ABCB1) and other ABC transporters. |
| Anti-inflammatory | Certain quinazoline compounds possess anti-inflammatory properties. frontiersin.org | Cyclooxygenase (COX) enzymes, inflammatory cytokines. |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by providing insights into structure-activity relationships (SAR) and guiding the design of more potent and selective analogues. For related quinolinedione systems, methods like Density Functional Theory (DFT) and molecular docking have already proven valuable. mdpi.com
Future research will heavily leverage these advanced computational approaches:
Quantum Chemical Calculations (DFT): DFT methods can be used to calculate the electronic properties of this compound, such as the molecular electrostatic potential (MEP) map. mdpi.com This helps in identifying the most reactive sites for chemical modification and understanding the molecule's intrinsic reactivity towards nucleophilic targets. mdpi.com
Molecular Docking and Dynamics Simulations: Once potential biological targets are identified, molecular docking can predict the preferred binding orientation of this compound within the target's active site. Subsequent molecular dynamics (MD) simulations can then assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. mdpi.comnih.gov
Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound and its known active analogues, a 3D pharmacophore model can be generated. This model, representing the key steric and electronic features required for biological activity, can be used to screen large virtual libraries of compounds to identify new molecules with a high probability of being active.
In Silico ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Elimination) and toxicity (ADMET). Computational models can predict these properties early in the design phase, allowing for the modification of the lead compound to improve its drug-likeness and reduce the likelihood of late-stage failures. mdpi.comnih.gov
| Computational Method | Application in Drug Discovery | Example from Related Compounds |
| Density Functional Theory (DFT) | Predicts chemical reactivity, electronic properties, and spectroscopic signatures. | Used to show high reactivity of 6,7-dichloro-5,8-quinolinedione derivatives towards nucleophilic targets. mdpi.com |
| Molecular Docking | Predicts binding modes and affinity of a ligand to a protein target. | Used to study the interaction of derivatives with the NQO1 enzyme and Mtb ATP synthase. mdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms over time to assess complex stability. | Evaluates the stability of protein-ligand interactions predicted by docking. |
| In Silico ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of new chemical entities. | Used to predict good oral availability and low toxicity for quinolinedione derivatives. mdpi.comnih.gov |
Integration of Omics Technologies in Mechanistic Studies
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems-level approach. The integration of various "omics" technologies can provide a comprehensive map of the cellular response to the compound, uncovering novel mechanisms and identifying biomarkers of activity. frontiersin.orgmdpi.com
Transcriptomics: By analyzing the entire set of RNA transcripts (the transcriptome) in cells before and after treatment, researchers can identify which genes are up- or down-regulated by the compound. This can reveal the cellular pathways that are perturbed, offering clues about the drug's mechanism of action and potential off-target effects. nih.govnih.gov
Proteomics: This technology allows for the large-scale study of proteins. Quantitative proteomics can be used to see how the levels of thousands of proteins change in response to the compound, identifying downstream effects of target engagement. Furthermore, specialized proteomics techniques can be used for target identification by observing which proteins directly interact with a tagged version of the compound. biorxiv.org
Metabolomics: As the downstream output of genomic and proteomic processes, the metabolome provides a functional readout of the cell's physiological state. Metabolomics analysis can identify changes in the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides) following treatment, revealing how the compound alters cellular metabolism. nih.govnih.gov
Multi-Omics Integration: The true power of this approach lies in integrating data from transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov This integrated analysis can build comprehensive models of the compound's effects, linking changes in gene expression to alterations in protein levels and, ultimately, to functional changes in metabolic pathways. This can lead to a much deeper mechanistic understanding, aid in the discovery of biomarkers for drug efficacy, and potentially identify synergistic drug combinations.
By pursuing these future research directions, the scientific community can systematically elucidate the chemical, biological, and mechanistic properties of this compound, paving the way for its potential development as a novel therapeutic agent.
Q & A
Basic: How can researchers optimize the synthesis of 6,7-Dimethoxyquinoline-5,8-dione derivatives for biological screening?
Answer: A three-step oxidation/addition method is preferred for synthesizing 6,7-disubstituted derivatives. This involves nucleophilic attack of alkylthio or alkylamino groups on the quinoline-5,8-dione core, followed by oxidation. For example, substituting with pyrrolidin-1-yl or piperidin-1-yl groups yields derivatives like 6,7-di(pyrrolidin-1-yl)quinoline-5,8-dione (25% yield) and 6-(piperidin-1-yl)quinoline-5,8-dione (40% yield). Key advantages include avoiding leaving-group strategies and achieving higher regioselectivity. Structural validation via NMR and ESI-MS is critical for purity confirmation .
Basic: What analytical methods are essential for characterizing this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): NMR identifies substituent integration and regiochemistry (e.g., methoxy group positioning at C6/C7).
- Mass Spectrometry (ESI-MS): Validates molecular weight and detects fragmentation patterns.
- HPLC: Ensures purity (>99%) via reversed-phase C18 columns, as demonstrated in crystallography studies of analogous chlorinated quinoline derivatives .
These methods resolve structural ambiguities, such as distinguishing between alkylthio and alkylamino substitutions .
Advanced: How can regioselective functionalization at C6/C7 positions be achieved in this compound?
Answer: Regioselectivity is controlled by steric and electronic factors. For example:
- Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd/SPhos) enable aryl group introduction using dibromo or dichloro precursors. This method yielded 6,7-diarylquinoline-5,8-diones with >70% efficiency in analogous compounds .
- Nucleophilic Substitution: Alkylthio groups preferentially attack the electron-deficient C7 position under mild basic conditions (e.g., KCO in DMSO), as seen in the synthesis of 6-((3-methoxyphenyl)amino)quinoline-5,8-dione (72% yield) .
Advanced: What mechanistic insights explain contradictory cytotoxicity results among this compound derivatives?
Answer: Discrepancies arise from substituent-dependent redox properties. For instance:
- Electron-Withdrawing Groups (e.g., Cl, Br): Enhance quinone redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.
- Electron-Donating Groups (e.g., methoxy, alkylamino): Reduce redox activity but improve membrane permeability, as observed in 6-aminoquinoline-5,8-diones with IC values <10 µM against leukemia cells .
Dose-response assays and ROS quantification (e.g., DCFH-DA probes) are recommended to resolve such contradictions .
Advanced: How can computational methods guide the design of bioactive this compound derivatives?
Answer:
- Density Functional Theory (DFT): Predicts electrophilic sites for nucleophilic attack (e.g., C2 vs. C6/C7) based on Fukui indices. Derivatives with formyl or hydroxyl groups at C2 showed enhanced NQO1 enzyme binding in silico .
- Molecular Docking: Identifies key interactions with biological targets. For example, aryl sulfonamide derivatives inhibit bacterial dihydropteroate synthase via π-π stacking and hydrogen bonding, validated by docking scores <−8.0 kcal/mol .
Basic: What are the best practices for evaluating the stability of this compound derivatives in aqueous media?
Answer:
- pH-Dependent Stability: Test derivatives in buffers (pH 4–9) at 37°C. Methoxy groups enhance stability at neutral pH, while amino-substituted analogs degrade faster under acidic conditions .
- Light Sensitivity: Use amber vials to prevent photooxidation, as quinone moieties are prone to UV-induced degradation .
Advanced: How do structural modifications at the C5/C8 dione positions affect biological activity?
Answer:
- Reduction to Hydroquinones: Increases solubility but abolishes redox activity, as seen in tetrahydroquinoline derivatives with reduced cytotoxicity .
- Substitution with Electron-Deficient Groups: Maintains quinone-mediated ROS generation. For example, 6,7-dichloro-5,8-quinolinedione derivatives showed potent Top1 inhibition (IC = 0.2 µM) via DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
